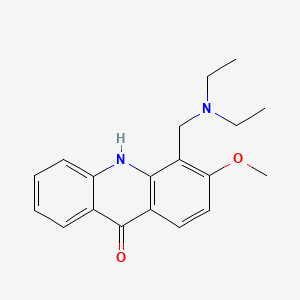
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . This method allows for the formation of the acridone core structure with various substituents.
Industrial Production Methods
Industrial production methods for acridone derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- involves its interaction with molecular targets such as DNA and enzymes. Its planar ring structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for cell replication . This interaction can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Acridone: The parent compound with a carbonyl group at the 9 position.
3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone: An acridone derivative with antimalarial properties.
Uniqueness
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
58324-13-3 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)12-15-17(23-3)11-10-14-18(15)20-16-9-7-6-8-13(16)19(14)22/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
InChI Key |
MJYDCOXVTAIVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



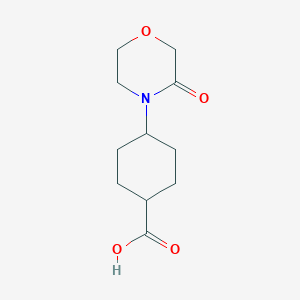

![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)
![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
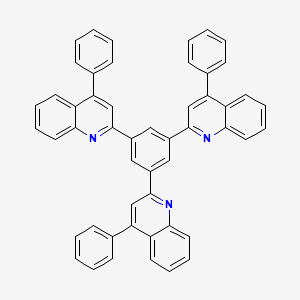
![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)
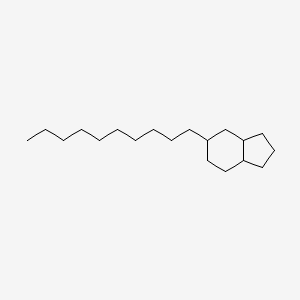
![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
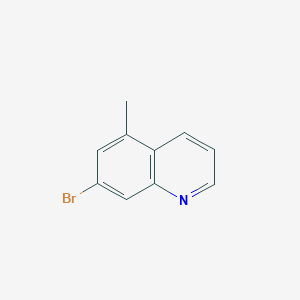
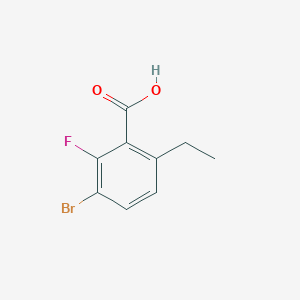
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
